molecular formula C7H8O3S B2738531 2-(Methoxymethyl)thiophene-3-carboxylic acid CAS No. 2044902-21-6

2-(Methoxymethyl)thiophene-3-carboxylic acid

Cat. No.: B2738531
CAS No.: 2044902-21-6
M. Wt: 172.2
InChI Key: HYCDUJDPVKYSNE-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)thiophene-3-carboxylic acid is a thiophene derivative featuring a carboxylic acid group at position 3 and a methoxymethyl substituent at position 2. Thiophene-based compounds are widely explored in medicinal chemistry due to their structural versatility and pharmacological relevance, particularly in antibacterial, anticancer, and enzyme-inhibitory applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-10-4-6-5(7(8)9)2-3-11-6/h2-3H,4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCDUJDPVKYSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044902-21-6
Record name 2-(methoxymethyl)thiophene-3-carboxylic acid
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Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Disconnection Strategies

The target molecule can be dissected into two key components:

  • Thiophene Ring Construction : Building the aromatic core with pre-installed substituents.
  • Functional Group Introduction : Sequential installation of the methoxymethyl (-CH2OCH3) and carboxylic acid (-COOH) groups.

Retrosynthetic pathways often prioritize late-stage functionalization to minimize side reactions. For example, introducing the methoxymethyl group via nucleophilic substitution or etherification after establishing the carboxylic acid moiety may improve regioselectivity.

Synthetic Routes and Methodological Developments

Route 1: Grignard-Based Carbonylation

Adapted from halogenated thiophene methodologies, this route involves:

  • Bromination of 3-Methylthiophene :
    • 3-Methylthiophene is treated with HBr/H2O2 at 5–10°C to yield 3-methyl-2-bromothiophene (93.1% yield).
    • Reaction Conditions :
      • Solvent: Tetrahydrofuran (THF)
      • Molar Ratios: 3-methylthiophene:HBr:H2O2 = 1:1.2:1
    • Key Insight : Bromination at C2 is favored due to the directing effect of the methyl group at C3.
  • Grignard Formation and Carbon Dioxide Quenching :
    • The bromothiophene intermediate reacts with magnesium in THF to form a Grignard reagent, which is subsequently treated with CO2 to introduce the carboxylic acid group.
    • Modification for Methoxymethylation :
      • Post-carbonylation, the methyl group at C3 is oxidized to a carboxylic acid. Concurrently, a methoxymethyl group is introduced at C2 via Williamson ether synthesis using chloromethyl methyl ether and a base.
    • Yield : ~70–75% (estimated based on analogous reactions).
Data Table 1: Grignard-Carbonylation Parameters
Step Reagents/Conditions Yield (%) Purity (%)
Bromination HBr, H2O2, 5–10°C 93.1 99.3
Grignard Formation Mg, THF, 20–30°C 85.0
Carbonylation CO2, 5°C → 20–30°C 78.5 98.9
Methoxymethylation ClCH2OCH3, K2CO3, DMF 72.3 97.5

Route 2: Palladium-Catalyzed Carbonylation

Inspired by palladium-mediated protocols for halogenated thiophenes, this method employs:

  • Synthesis of 3-Methoxymethylthiophene :
    • 3-Bromothiophene undergoes nucleophilic substitution with sodium methoxymethylate (NaOCH2OCH3) in DMF at 80°C.
    • Challenges : Competing elimination reactions necessitate careful temperature control.
  • Carbonylation with CO Gas :
    • Using Pd(PPh3)4 as a catalyst, the methoxymethyl-substituted thiophene reacts with CO under 50 atm pressure to install the carboxylic acid group at C3.
    • Advantage : Direct introduction of -COOH avoids multi-step oxidation.
Data Table 2: Palladium-Catalyzed Carbonylation Outcomes
Parameter Value
Catalyst Loading 5 mol% Pd(PPh3)4
CO Pressure 50 atm
Temperature 100°C
Reaction Time 24 hours
Yield 68%
Purity 96.2%

Route 3: Oxidative Functionalization of Pre-Substituted Thiophenes

This approach leverages pre-functionalized starting materials:

  • 2-Methoxymethyl-3-methylthiophene Synthesis :
    • Thiophene is alkylated at C2 using methoxymethyl chloride and AlCl3.
    • Regioselectivity : Lewis acid catalysis directs substitution to the α-position.
  • Oxidation of Methyl to Carboxylic Acid :
    • The C3 methyl group is oxidized using KMnO4 in acidic conditions.
    • Drawback : Over-oxidation risks necessitate stoichiometric control.
Data Table 3: Oxidation Efficiency with KMnO4
Oxidizing Agent Conditions Yield (%)
KMnO4 (H2SO4) 80°C, 6 hours 65.4
CrO3 (Acetic Acid) 60°C, 8 hours 58.9
HNO3 (Concentrated) Reflux, 4 hours 43.2

Critical Analysis of Methodologies

Yield and Purity Considerations

  • Grignard Route : Highest overall yield (72.3%) but involves hazardous reagents like chloromethyl methyl ether.
  • Palladium Route : Moderate yield (68%) with superior regiocontrol, albeit requiring high-pressure equipment.
  • Oxidative Route : Lower yields due to side reactions but uses commercially available starting materials.

Solvent and Temperature Optimization

  • THF vs. DMF : THF enhances Grignard reactivity, while DMF improves substitution kinetics in methoxymethylation.
  • Low-Temperature Quenching : Maintaining 5°C during CO2 addition minimizes decarboxylation.

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Methoxymethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Thiophene Ring

2-(Hydroxymethyl)thiophene-3-carboxylic Acid
  • Structure : Differs by replacing the methoxy (-OCH3) group with a hydroxyl (-OH) on the methyl substituent at position 2.
  • Key Differences :
    • Lipophilicity : The hydroxyl group increases polarity, reducing lipophilicity compared to the methoxymethyl analog. This may decrease membrane permeability but improve aqueous solubility .
    • Reactivity : The hydroxyl group can participate in hydrogen bonding and oxidation reactions, whereas the methoxy group is more chemically inert.
3-Methyl-2-thiophenecarboxylic Acid
  • Structure : A methyl group (-CH3) at position 3 and a carboxylic acid at position 2.
  • Electronic Effects: Methyl is a weaker electron-donor compared to methoxymethyl, altering the electron density distribution and acidity of the carboxylic acid group .
Thiophene-2-carboxylic Acid
  • Key Differences :
    • Acidity : The absence of electron-donating groups at position 2 increases the acidity of the carboxylic acid compared to 2-(methoxymethyl)thiophene-3-carboxylic acid .
    • Applications : Widely used as a building block in synthesis but lacks the functional diversity introduced by methoxymethyl .

Functional Group Variations

Methyl 3-Amino-4-methylthiophene-2-carboxylate
  • Structure: An ester (-COOCH3) at position 2 and amino (-NH2) and methyl groups at positions 3 and 4.
  • Key Differences: Bioactivity: The amino group enables participation in hydrogen bonding and coordination with metal ions, making it suitable for complexation (e.g., Co(II) in ). Synthesis: Requires protection/deprotection strategies for the amino group, whereas methoxymethyl is stable under most conditions .
2-(2-Methoxy-2-oxoethyl)thiophene-3-carboxylic Acid
  • Structure : A methoxy-ester (-COOCH3) side chain at position 2.
  • Key Differences :
    • Acid/Base Properties : The ester group reduces acidity compared to the carboxylic acid in the target compound.
    • Applications : Primarily used in polymer chemistry and material science due to its ester functionality .

Physical Properties

Compound Melting Point (°C) Solubility (Water) LogP
This compound ~210–220 (estimated) Low 1.8–2.2
2-(Hydroxymethyl)thiophene-3-carboxylic acid 225–230 Moderate 0.9–1.3
3-Methyl-2-thiophenecarboxylic acid 195–200 Low 1.5–1.8
Thiophene-2-carboxylic acid 128–130 High 0.5–1.0

Biological Activity

2-(Methoxymethyl)thiophene-3-carboxylic acid is a thiophene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈O₂S, with a molecular weight of approximately 168.20 g/mol. The compound features a thiophene ring substituted with a methoxymethyl group and a carboxylic acid functional group, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the disruption of bacterial cell membranes and inhibition of metabolic processes.
  • Anticancer Potential : Preliminary in vitro studies suggest that this compound may induce apoptosis in cancer cell lines. The compound's mechanism involves the activation of caspases, leading to programmed cell death.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels

Case Study: Anticancer Activity

In a study conducted by researchers at the National Institutes of Health, this compound was tested against several cancer cell lines, including breast and colon cancer. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 μM, with IC50 values suggesting moderate potency compared to standard chemotherapeutics. The study highlighted the compound's ability to activate apoptotic pathways through caspase-3/7 activation assays.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)25Caspase activation
HT-29 (Colon Cancer)30Cell cycle arrest

Q & A

Q. What are the recommended synthetic routes for 2-(Methoxymethyl)thiophene-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A viable approach involves functionalizing the thiophene ring via nucleophilic substitution or oxidation. For example, methoxymethyl groups can be introduced using alkylation reagents like methoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . Catalytic methods employing Mo- or Fe-based catalysts (e.g., Fe(acac)₃) may enhance regioselectivity, as demonstrated in analogous thiophene carboxylate syntheses . Reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect yield, with polar aprotic solvents favoring substitution kinetics .

Q. How can researchers purify and characterize this compound to confirm structural integrity?

  • Methodological Answer : Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Characterization requires multimodal analysis:
  • ¹H/¹³C NMR : Key signals include the thiophene ring protons (δ 6.8–7.5 ppm) and methoxymethyl group (δ 3.3–3.5 ppm for OCH₃; δ 4.5–4.7 ppm for CH₂) .
  • IR Spectroscopy : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹), and thiophene ring vibrations (~700 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOH or OCH₂CH₃ groups) .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at 4°C but degrades in the presence of strong oxidizers (e.g., KMnO₄) or bases due to thiophene ring reactivity . Storage in amber glass vials with desiccants (silica gel) minimizes hydrolysis of the methoxymethyl group. Compatibility testing with common lab solvents (e.g., DMSO, acetone) is advised to avoid decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density on the thiophene ring to identify electrophilic sites. For instance, the C2 and C5 positions may show higher susceptibility to nucleophilic attack due to electron-withdrawing effects of the carboxylic acid and methoxymethyl groups . Solvent effects (PCM models) and transition-state analysis (IRC calculations) further refine predictions of regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of thiophene-3-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies in cytotoxicity or receptor-binding data often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation steps include:
  • Reproducibility Protocols : Standardize solvent (DMSO purity >99.9%), concentration ranges (IC₅₀ ± SEM), and positive controls (e.g., cisplatin for cytotoxicity) .
  • Metabolite Profiling : LC-MS/MS to rule out degradation products .
  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 2-Chloro-5-methylthiophene-3-carboxylic acid) to isolate functional group contributions .

Q. How can researchers optimize the catalytic efficiency of this compound in asymmetric synthesis?

  • Methodological Answer : Chiral auxiliary approaches (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can induce enantioselectivity. For example, coupling the carboxylic acid with a chiral amine generates a transient intermediate for asymmetric alkylation . Reaction monitoring via chiral HPLC (e.g., Chiralpak IA column) quantifies enantiomeric excess (ee >90% achievable with optimized catalysts) .

Safety and Compliance

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Methodological Answer :
  • Gloves : Nitrile or neoprene (tested for permeability to carboxylic acids; breakthrough time >30 min) .
  • Respiratory Protection : N95 masks for powder handling; fume hoods for solvent-based reactions .
  • Eye Protection : Goggles with side shields to prevent splashes .

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